molecular formula C24H22N2O2 B14909707 N'-(4-Methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide

N'-(4-Methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide

Cat. No.: B14909707
M. Wt: 370.4 g/mol
InChI Key: UCIVPFOFGRBHFV-KOEQRZSOSA-N
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Description

N’-(4-Methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a methoxybenzylidene group attached to a diphenylcyclopropanecarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 2,2-diphenylcyclopropanecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-Methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N’-(4-Methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of N’-(4-Methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzylidene)-4-butylaniline: A similar compound with a butyl group instead of the diphenylcyclopropane moiety.

    N-(4-Methoxybenzylidene)isonicotinohydrazone: Another hydrazone derivative with a different core structure.

Uniqueness

N’-(4-Methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the diphenylcyclopropane moiety provides rigidity and stability, making it suitable for applications requiring robust molecular structures.

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide

InChI

InChI=1S/C24H22N2O2/c1-28-21-14-12-18(13-15-21)17-25-26-23(27)22-16-24(22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,17,22H,16H2,1H3,(H,26,27)/b25-17+

InChI Key

UCIVPFOFGRBHFV-KOEQRZSOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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